Ambroxol (acefylline)

Description

Structure

2D Structure

Properties

IUPAC Name |

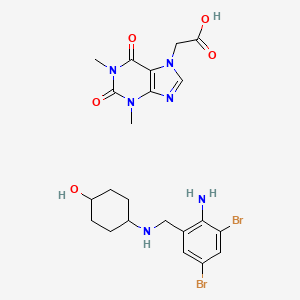

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUHJDQWESJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Br2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914235 | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96989-76-3, 179118-73-1 | |

| Record name | Ambroxol theophyllinacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol acefyllinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179118-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL ACEFYLLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ambroxol Acefylline in Chronic Obstructive Pulmonary Disease: A Core Mechanism Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory condition characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and lungs to noxious particles or gases. The pathophysiology of COPD is complex, involving mucus hypersecretion, impaired mucociliary clearance, inflammation, and bronchoconstriction. Ambroxol acefylline, a combination drug, offers a multifaceted therapeutic approach by targeting several of these key pathological features. This technical guide provides an in-depth exploration of the distinct and synergistic mechanisms of action of its two components: ambroxol, a mucoactive agent, and acefylline, a bronchodilator and anti-inflammatory drug.

Ambroxol: A Multifunctional Mucoactive Agent

Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) is a metabolite of bromhexine with a well-established profile of mucolytic, mucokinetic, anti-inflammatory, and antioxidant properties. Its mechanism in COPD is multifaceted, addressing both symptomatic relief and underlying pathological processes.

Mucolytic and Mucokinetic Effects

Ambroxol's primary role is to improve the clearance of airway mucus. It achieves this through several mechanisms:

-

Secretolytic Action : Ambroxol stimulates the serous glands of the respiratory tract, leading to the production of a thinner, less viscous mucus. It also acts on the mucus structure by depolymerizing acidic mucopolysaccharide fibers, which contributes to reduced sputum viscosity.[1][2]

-

Surfactant Production : A key mechanism of ambroxol is the stimulation of surfactant synthesis and release by alveolar type II pneumocytes.[3][4] Pulmonary surfactant reduces the adhesion of mucus to the bronchial walls, thereby facilitating its transport and preventing airway collapse.[1]

-

Enhanced Mucociliary Clearance : By increasing the ciliary beat frequency, ambroxol enhances the efficiency of the mucociliary escalator, accelerating the removal of mucus and entrapped particles from the respiratory tract.[1][2]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are central to the pathogenesis of COPD. Ambroxol exhibits significant anti-inflammatory and antioxidant effects:

-

Inhibition of Inflammatory Mediators : Ambroxol can inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] This helps to dampen the chronic inflammatory response in the airways.

-

Antioxidant Activity : The drug possesses direct free radical scavenging properties, protecting respiratory tissues from oxidative damage induced by pollutants and inflammatory cells.[2]

Quantitative Data: Ambroxol in COPD

The clinical efficacy of ambroxol in improving lung function and reducing inflammation in elderly COPD patients has been demonstrated in various studies.

| Parameter | Control Group (Baseline) | Control Group (Post-Treatment) | Ambroxol Group (Baseline) | Ambroxol Group (Post-Treatment) | P-value (between groups post-treatment) | Reference |

| Lung Function | ||||||

| FEV1 (L) | 1.15 ± 0.26 | 1.33 ± 0.28 | 1.14 ± 0.25 | 1.58 ± 0.31 | < 0.05 | [7] |

| FVC (L) | 2.36 ± 0.41 | 2.59 ± 0.45 | 2.35 ± 0.43 | 2.87 ± 0.49 | < 0.05 | [7] |

| PEF (L/s) | 4.18 ± 0.53 | 4.51 ± 0.58 | 4.17 ± 0.55 | 5.02 ± 0.61 | < 0.05 | [7] |

| Inflammatory Markers | ||||||

| IL-6 (pg/mL) | 115.36 ± 10.24 | 98.57 ± 9.86 | 116.21 ± 10.53 | 75.42 ± 8.17 | < 0.001 | [5] |

| IL-8 (pg/mL) | 120.42 ± 11.37 | 102.15 ± 10.89 | 121.33 ± 11.58 | 80.69 ± 9.24 | < 0.001 | [5] |

| TNF-α (pg/mL) | 135.82 ± 12.61 | 115.49 ± 11.93 | 136.47 ± 12.85 | 92.18 ± 10.16 | < 0.001 | [5] |

Table 1: Effects of Adjuvant Ambroxol Hydrochloride Therapy on Lung Function and Serum Inflammatory Cytokines in Elderly COPD Patients. Data are presented as mean ± standard deviation.

A study on the effect of inhaled ambroxol on sputum properties in patients with mucopurulent sputum showed a significant reduction in a composite "sputum property score" compared to placebo.

| Parameter | Placebo Group (Change from Baseline) | Ambroxol Group (Change from Baseline) | Difference (95% CI) | P-value | Reference |

| Sputum Property Score | -1.06 | -1.35 | -0.29 (-0.53 to -0.05) | 0.0215 | [4] |

| Expectoration Volume (24h) | - | - | -0.18 (-0.34 to -0.03) | 0.0166 | [4] |

Table 2: Efficacy of Inhaled Ambroxol on Sputum Properties. The sputum property score is a composite measure of viscosity, color, and volume.

Signaling Pathway: Ambroxol-Induced Surfactant Production

Ambroxol stimulates Type II pneumocytes to increase the synthesis and secretion of pulmonary surfactant, a critical factor in maintaining alveolar stability and facilitating mucus clearance.

Acefylline: A Dual-Action Bronchodilator and Anti-inflammatory Agent

Acefylline is a xanthine derivative that functions as both a bronchodilator and an anti-inflammatory agent. Its primary mechanisms of action are the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.[8]

Bronchodilation via Phosphodiesterase (PDE) Inhibition

The main therapeutic effect of acefylline in COPD is the relaxation of bronchial smooth muscle.[8]

-

PDE Inhibition : Acefylline acts as a non-selective phosphodiesterase (PDE) inhibitor, with a notable effect on PDE4.[8] PDEs are enzymes responsible for the breakdown of cyclic adenosine monophosphate (cAMP).

-

Increased cAMP Levels : By inhibiting PDE, acefylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.

-

Smooth Muscle Relaxation : Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Anti-inflammatory Effects

Similar to its bronchodilatory action, the anti-inflammatory properties of acefylline are also mediated by increased cAMP levels. Elevated cAMP can suppress the activity of various inflammatory cells, such as mast cells and eosinophils, and inhibit the release of inflammatory mediators.

Signaling Pathway: Acefylline-Mediated Bronchodilation

The inhibition of PDE by acefylline triggers a signaling cascade that results in the relaxation of airway smooth muscle.

Synergistic Action of Ambroxol Acefylline

The combination of ambroxol and acefylline in a single molecule provides a synergistic effect in the management of COPD. The distinct mechanisms of the two components address different aspects of COPD pathophysiology, leading to a more comprehensive therapeutic outcome.

-

Improved Drug Delivery : The mucolytic and mucokinetic effects of ambroxol can clear excessive mucus from the airways, potentially improving the penetration and efficacy of the bronchodilator component, acefylline, to its target receptors in the bronchial smooth muscle.

-

Complementary Anti-inflammatory Actions : Both ambroxol and acefylline possess anti-inflammatory properties that act through different pathways. This dual anti-inflammatory effect can lead to a more significant reduction in airway inflammation.

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of acefylline for the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]cAMP (substrate)

-

Acefylline

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In assay tubes, combine the PDE4 enzyme, varying concentrations of acefylline, and the assay buffer.

-

Initiation of Reaction: Add [³H]cAMP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 15 minutes).

-

Termination of Reaction: Stop the reaction by boiling the tubes.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine and incubate again.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]cAMP from the [³H]adenosine product.

-

Quantification: Elute the [³H]adenosine and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each acefylline concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the acefylline concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Sputum Viscoelasticity by Oscillatory Rheology

Objective: To quantify the effect of ambroxol on the viscoelastic properties of sputum from COPD patients.

Materials:

-

Sputum samples from COPD patients (pre- and post-treatment with ambroxol)

-

Rheometer with a cone-plate or parallel-plate geometry

-

Solvent trap to prevent sample dehydration

Procedure:

-

Sample Collection and Preparation: Collect spontaneous or induced sputum samples. To ensure homogeneity, gently mix the sample. Load a defined volume of the sputum onto the lower plate of the rheometer.

-

Equilibration: Allow the sample to equilibrate to the measurement temperature (e.g., 37°C) for a specified time.

-

Amplitude Sweep: Perform a strain or stress amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) of the sample.

-

Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR to measure the storage modulus (G') and the loss modulus (G'') as a function of frequency.

-

Data Analysis: Compare the values of G' (elasticity) and G'' (viscosity) of the sputum samples before and after treatment with ambroxol. A decrease in both moduli indicates a reduction in sputum viscoelasticity.

Protocol 3: Quantification of Surfactant Protein Expression by Western Blot

Objective: To measure the effect of ambroxol on the expression of surfactant proteins (e.g., SP-B, SP-C) in alveolar epithelial cells.

Materials:

-

Alveolar type II epithelial cell culture (e.g., A549 cells)

-

Ambroxol

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Primary antibodies against SP-B and SP-C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture alveolar type II cells and treat with varying concentrations of ambroxol for a specified time period (e.g., 24-48 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for SP-B and SP-C. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for SP-B and SP-C and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels in ambroxol-treated cells to untreated controls.

Conclusion

Ambroxol acefylline presents a rational and effective combination therapy for COPD by targeting multiple key aspects of the disease's pathophysiology. Ambroxol's mucoactive, anti-inflammatory, and surfactant-stimulating properties work in concert with acefylline's bronchodilatory and anti-inflammatory effects. This dual-pronged mechanism not only provides symptomatic relief but also addresses the underlying inflammatory processes and impaired mucus clearance characteristic of COPD. The synergistic relationship between these two components, where improved mucus clearance may enhance the efficacy of bronchodilation, underscores the therapeutic advantage of this combination drug. Further research into the specific quantitative effects on various PDE isozymes and detailed rheological changes in sputum will continue to refine our understanding and optimize the clinical application of ambroxol acefylline for the management of COPD.

References

- 1. ibl-international.com [ibl-international.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? [frontiersin.org]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 7. The effect of adjuvant therapy with ambroxol hydrochloride in elderly chronic obstructive pulmonary disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Synthesis and chemical properties of Ambroxol acefylline

An In-depth Technical Guide to Ambroxol Acefylline: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

Ambroxol acefylline, also widely known as Acebrophylline, is a pharmaceutical compound engineered for the treatment of respiratory diseases, particularly those characterized by bronchospasm and abnormal mucus secretion such as chronic obstructive pulmonary disease (COPD) and bronchitis.[1][2] It is a salt synthesized from the stoichiometric combination of Ambroxol and Theophylline-7-acetic acid.[3][4] This unique molecular arrangement confers a dual-action therapeutic profile, integrating the potent mucolytic and secretagogue properties of Ambroxol with the bronchodilator and anti-inflammatory effects of the acefylline component.[2][5][6]

Ambroxol, an active metabolite of Bromhexine, enhances the clearance of respiratory secretions and stimulates the production of pulmonary surfactant.[2][7][8] Theophylline-7-acetic acid, a xanthine derivative, provides bronchodilator effects and is believed to act as a carrier molecule, potentially increasing the plasma concentration of Ambroxol.[2][3] This guide provides a detailed overview of the synthesis, chemical characteristics, analytical methodologies, and mechanisms of action of Ambroxol acefylline for researchers and drug development professionals.

Synthesis of Ambroxol Acefylline

The synthesis of Ambroxol acefylline is achieved through a salification reaction involving equimolar amounts of Ambroxol base and Theophylline-7-acetic acid.[3][4] An improved, high-yield process has been developed that utilizes a non-polar solvent to facilitate the reaction and isolation of the final product with high purity.[9]

Synthesis Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Acebrophylline? [synapse.patsnap.com]

- 6. 1mg.com [1mg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ambroxol - Wikipedia [en.wikipedia.org]

- 9. US9133196B2 - Process for the preparation of acebrophylline - Google Patents [patents.google.com]

The Pharmacokinetics and Pharmacodynamics of Ambroxol Acefylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol acefylline, a combination of ambroxol and theophylline-7-acetic acid, is a molecule designed to address the multifaceted pathophysiology of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides an in-depth overview of its pharmacokinetic and pharmacodynamic properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. By offering a dual approach of bronchodilation and mucoregulation, Ambroxol acefylline presents a significant therapeutic option in the management of obstructive airway diseases.

Pharmacokinetics

Upon oral administration, Ambroxol acefylline dissociates into its two active components: ambroxol and theophylline-7-acetic acid. The pharmacokinetic profile is therefore best understood by examining the individual behaviors of these constituents.

Absorption, Distribution, Metabolism, and Excretion

Ambroxol: Following oral administration, ambroxol is rapidly and almost completely absorbed.[1] It undergoes first-pass metabolism, with an oral bioavailability of approximately 79% for immediate-release formulations and 95% for slow-release preparations.[2] Peak plasma concentrations (Cmax) are typically reached within 1 to 2.5 hours for immediate-release forms.[2] Ambroxol exhibits a high affinity for lung tissue, where concentrations can be 15 to 20 times higher than in the plasma.[3] The plasma protein binding of ambroxol is approximately 90%.[2] Metabolism occurs primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of metabolites such as dibromoanthranilic acid.[3][4] The terminal elimination half-life of ambroxol is around 10 hours.[3]

Theophylline-7-Acetic Acid: This component, a xanthine derivative, contributes to the bronchodilatory effects. Following the administration of acebrophylline, theophylline-7-acetic acid reaches its optimal concentration in about one hour.[5]

The combined molecule of Ambroxol acefylline has a reported plasma half-life ranging from 4 to 9 hours after oral administration.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Ambroxol from various studies in healthy human volunteers. Data for Ambroxol acefylline as a single entity is limited, as it dissociates in vivo.

Table 1: Pharmacokinetic Parameters of Ambroxol (Immediate-Release Formulations)

| Parameter | Value | Reference |

| Cmax (30 mg single dose) | 82.73 - 85.36 ng/mL | [6] |

| Tmax (immediate-release) | 1 - 2.5 hours | [2] |

| AUC (0-tlast) (30 mg single dose) | 639.41 - 678.98 ng·h/mL | [6] |

| AUC (0-∞) (30 mg single dose) | 712.14 - 756.79 ng·h/mL | [6] |

| Bioavailability (oral) | ~79% | [2] |

| Plasma Protein Binding | ~90% | [2] |

| Elimination Half-life | ~10 hours | [3] |

| Metabolizing Enzyme | CYP3A4 | [4] |

Table 2: Pharmacokinetic Parameters of Ambroxol (Sustained-Release Formulations)

| Parameter | Value | Reference |

| Cmax (75 mg once daily, steady state) | 76.1 ± 21.1 ng/mL | [7] |

| Tmax (slow-release) | 6.5 hours | [2] |

| AUC (0-24h, steady state) (75 mg) | 1228 ± 356.6 ng·h/mL | [7] |

| Bioavailability (oral) | ~95% | [2] |

Pharmacodynamics

Ambroxol acefylline exerts its therapeutic effects through a dual mechanism of action, addressing both bronchoconstriction and abnormal mucus secretion, which are characteristic features of obstructive airway diseases.[8]

Bronchodilation: Phosphodiesterase Inhibition

The theophylline-7-acetic acid component of Ambroxol acefylline acts as a phosphodiesterase (PDE) inhibitor.[9][10] By inhibiting PDE, particularly types III and IV in the lungs, the degradation of cyclic adenosine monophosphate (cAMP) is prevented.[10] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscles, causing bronchodilation and an improvement in airflow.[9]

Mucoregulation and Anti-inflammatory Effects

The ambroxol component of the molecule is responsible for its mucolytic, secretolytic, and anti-inflammatory properties.

Stimulation of Surfactant Production: Ambroxol stimulates the synthesis and release of pulmonary surfactant from type II pneumocytes.[5][11] Surfactant acts as an anti-glue factor, reducing the adhesion of mucus to the bronchial walls and improving its transport and clearance.[5] Studies have shown that ambroxol can increase the mRNA and protein content of surfactant proteins, particularly SP-B and SP-C.[12][13]

Anti-inflammatory Action: Ambroxol acefylline exhibits anti-inflammatory effects by inhibiting the synthesis and release of pro-inflammatory mediators such as leukotrienes and tumor necrosis factor (TNF-alpha).[9][14] It is suggested that by diverting phosphatidylcholine towards surfactant synthesis, it becomes less available for the production of these inflammatory molecules.[5][11]

Experimental Protocols

Determination of Ambroxol in Human Plasma by HPLC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of ambroxol in human plasma, based on methodologies described in the literature.[15][16]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add an internal standard (e.g., fentanyl).[16]

-

Alkalinize the plasma sample with ammonia water.[16]

-

Add an extraction solvent (e.g., a mixture of n-hexane and diethyl ether).[16]

-

Vortex the mixture for a specified time to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate with formic acid) is typical.[16] The exact ratio is optimized for best separation.

-

Flow Rate: A flow rate of around 1.2 mL/min is often employed.[16]

-

Injection Volume: A small volume, typically 20 µL, is injected.

-

Detection: Mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is used for sensitive and specific detection.[16] Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed to quantify ambroxol and the internal standard.

3. Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Clinical Trial Protocol for Efficacy and Safety in COPD

The following outlines a representative design for a clinical trial evaluating the efficacy and safety of Ambroxol acefylline in patients with COPD, based on published studies.[17][18]

1. Study Design:

-

A randomized, open-label, comparative, longitudinal study.[17][18]

-

Duration: Typically 6 weeks or longer to assess changes in clinical parameters.[17]

2. Patient Population:

-

Adult patients diagnosed with moderate COPD according to established guidelines (e.g., GOLD criteria).[17]

-

Inclusion criteria may include specific spirometry values (e.g., post-bronchodilator FEV1/FVC < 70%).[18]

-

Exclusion criteria would include recent exacerbations, other significant respiratory diseases, and contraindications to the study medication.

3. Treatment Arms:

-

Test Group: Ambroxol acefylline (e.g., 100mg twice daily).[17]

-

Comparator Group: Could be a placebo or an active comparator such as sustained-release theophylline.[17]

4. Efficacy Endpoints:

-

Primary: Changes in spirometric parameters (e.g., FEV1, FVC, FEV1/FVC ratio).[18]

-

Secondary: Symptom scores (e.g., dyspnea, cough, sputum characteristics), use of rescue medication, and quality of life questionnaires.[17]

5. Safety Assessments:

-

Monitoring of adverse events, including cardiovascular and central nervous system side effects.[18]

-

Vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

6. Statistical Analysis:

-

Appropriate statistical tests to compare the changes in efficacy and safety parameters between the treatment groups.

Conclusion

Ambroxol acefylline offers a dual-pronged therapeutic strategy for the management of obstructive airway diseases by combining the bronchodilatory action of a xanthine derivative with the mucoregulatory and anti-inflammatory effects of ambroxol. Its pharmacokinetic profile is characterized by the rapid absorption and distinct actions of its two components. The pharmacodynamic mechanisms, involving phosphodiesterase inhibition and stimulation of surfactant production, provide a strong rationale for its use in patients with COPD and asthma. Further research focusing on the pharmacokinetic interactions between the two components and long-term clinical outcomes will continue to refine the understanding and application of this valuable therapeutic agent.

References

- 1. medindia.net [medindia.net]

- 2. mims.com [mims.com]

- 3. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of CYP3A4 as the predominant isoform responsible for the metabolism of ambroxol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. monaldi-archives.org [monaldi-archives.org]

- 6. Pharmacokinetics and bioequivalence study of three oral formulations of ambroxol 30 mg: a randomized, three-period crossover comparison in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Acebrophylline used for? [synapse.patsnap.com]

- 9. Acebrophylline [simsonpharma.com]

- 10. Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of ambroxol in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CARE: Combination of Acetylcysteine and Acebrophylline in Moderate to Severe Asthma and COPD Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Ambroxol Acefylline's Role in Mucociliary Clearance: A Technical Guide

Executive Summary: Mucociliary clearance (MCC) is a critical innate defense mechanism of the respiratory system, responsible for the removal of inhaled particulates, pathogens, and cellular debris. Impairment of this process is a key pathophysiological feature in numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and bronchitis. Ambroxol acefylline is a rationally designed compound that combines the mucokinetic and secretolytic properties of ambroxol with the bronchodilator and carrier-function properties of acefylline. This synergistic combination effectively enhances mucociliary clearance through a multi-faceted mechanism. Ambroxol directly improves the rheological properties of mucus and stimulates ciliary activity, while acefylline improves bioavailability and potentially contributes to airway patency. This document provides an in-depth analysis of the mechanisms, quantitative effects, and underlying signaling pathways of ambroxol acefylline in modulating mucociliary clearance, intended for researchers, scientists, and drug development professionals.

Introduction to Mucociliary Clearance

The mucociliary clearance system, often termed the "mucociliary escalator," is a primary defense mechanism of the airways.[1] Its effectiveness relies on the coordinated function of three principal components:

-

Ciliated Epithelium: Specialized cells lining the airways, each bearing hundreds of cilia that beat in a coordinated, wave-like fashion.[1]

-

Airway Surface Liquid (ASL): A biphasic liquid layer covering the epithelium.[1] It consists of a low-viscosity periciliary layer (PCL) that allows the cilia to beat freely, and an overlying, more viscous mucus gel layer.[1]

-

Mucus: A viscoelastic gel primarily composed of water, ions, and high-molecular-weight glycoproteins called mucins (e.g., MUC5AC and MUC5B).[2][3] This layer traps inhaled particles and pathogens.[1]

The coordinated beating of cilia propels the mucus layer, along with trapped debris, upwards towards the pharynx where it can be swallowed or expectorated.[4] The efficiency of this process is critically dependent on both the frequency and amplitude of ciliary beating and the viscoelastic properties (rheology) of the mucus.[5][6] In many respiratory diseases, mucus becomes hyperviscous and adhesive, impairing ciliary function and leading to mucus stasis, which contributes to airflow obstruction and recurrent infections.[7]

Ambroxol Acefylline: A Dual-Action Compound

Ambroxol acefylline is a combination drug that leverages the distinct but complementary actions of its two components:

-

Ambroxol: An active N-desmethyl metabolite of bromhexine, ambroxol is a well-established mucoactive agent with both mucokinetic (improving mucus transport) and secretolytic (breaking down mucus structure) properties.[8]

-

Acefylline: Also known as theophylline-7-acetic acid, this xanthine derivative functions as a bronchodilator by acting as an adenosine receptor antagonist and a phosphodiesterase inhibitor.[9] Crucially, it also serves as a carrier molecule for ambroxol, enhancing its bioavailability.[10]

The combination results in a synergistic effect, where acefylline not only potentially improves airway patency for more effective clearance but also increases the concentration of ambroxol, thereby amplifying its effects on mucus properties and ciliary function.[10]

Mechanism of Action and Signaling Pathways

Ambroxol: A Multifaceted Mucoactive Agent

Ambroxol enhances mucociliary clearance through several mechanisms:

-

Secretolytic Action: It is thought to depolymerize mucopolysaccharide fibers and break disulfide bonds within mucus, reducing its viscosity and making it less tenacious.[11]

-

Stimulation of Surfactant Production: Ambroxol stimulates type II pneumocytes to synthesize and release pulmonary surfactant.[11][12][13] Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and thereby facilitating its transport.[8][13]

-

Mucokinetic/Secretomotor Action: Ambroxol directly stimulates ciliary activity, increasing both the frequency and amplitude of ciliary beating.[8][14][15]

The secretomotor effect of ambroxol is mediated by a complex signaling cascade involving intracellular calcium ([Ca²⁺]i). Recent studies have elucidated that ambroxol triggers an increase in [Ca²⁺]i by stimulating Ca²⁺ release from internal stores and promoting Ca²⁺ entry through L-type voltage-gated Ca²⁺ channels (CaV1.2) located on the cilia.[14][16] This elevation in [Ca²⁺]i initiates two distinct downstream pathways that culminate in enhanced ciliary motion:

-

The pH Pathway: The increased [Ca²⁺]i activates the Na⁺-HCO₃⁻ cotransporter (NBC), leading to bicarbonate influx and a subsequent rise in intracellular pH (pHi). This alkalinization enhances both Ciliary Beat Frequency (CBF) and Ciliary Bend Angle (CBA).[16][17]

-

The Cl⁻ Pathway: The calcium signal also activates the anoctamin 1 (ANO1) chloride channel, resulting in Cl⁻ efflux and a decrease in intracellular chloride concentration ([Cl⁻]i). This change primarily enhances the Ciliary Bend Angle (CBA), which contributes to a more powerful ciliary stroke.[16][17]

Acefylline: Bronchodilator and Bioavailability Enhancer

The acefylline component contributes to the overall efficacy in two ways:

-

Bronchodilation: As a xanthine derivative, acefylline inhibits phosphodiesterase enzymes, leading to smooth muscle relaxation and bronchodilation.[18] While this does not directly alter mucus properties, wider airways can facilitate the clearance of loosened mucus. Theophylline, a related compound, has been shown to improve mucociliary clearance, partly as a consequence of improved airway patency.[19]

-

Carrier Function: Theophylline-7 acetic acid acts as a carrier for ambroxol, leading to higher blood levels of ambroxol.[10] This pharmacokinetic enhancement ensures that a greater concentration of the active mucolytic agent reaches the target tissues, maximizing its secretolytic and mucokinetic effects.

Quantitative Data on Mucociliary Clearance Parameters

The following tables summarize quantitative data from preclinical and clinical studies on the effects of ambroxol on key parameters of mucociliary clearance.

Table 1: Effect of Ambroxol on Mucus Rheology

| Parameter | Model System | Ambroxol Concentration | Change from Control | Reference |

| Elastic Modulus (G') | Primary human bronchial epithelial cells (IL-13 stimulated) | 30 µM | ↓ (Decrease) | [4][20] |

| Viscous Modulus (G'') | Primary human bronchial epithelial cells (IL-13 stimulated) | 30 µM | ↓ (Decrease) | [4][20] |

| Sputum Viscosity | Patients with chronic bronchitis | N/A (Oral Admin) | ↓ (Significant Decrease) | [8] |

Table 2: Effect of Ambroxol on Ciliary Function

| Parameter | Model System | Ambroxol Concentration | % Change from Control | Reference |

| Ciliary Beat Frequency (CBF) | Mouse airway ciliated cells | 10 µM | ~30% ↑ | [14][15] |

| Ciliary Bend Distance/Angle (CBD/CBA) | Mouse airway ciliated cells | 10 µM | ~30% ↑ | [14][15] |

| Mucociliary Clearance | Patients with COLD | 60 mg/day | ↑ (Improvement) | [21] |

| Mucociliary Clearance (with Theophylline) | Patients with COLD | 60 mg Ambroxol / 700 mg Theophylline per day | ↑ (Significantly better than Ambroxol alone) | [21] |

Experimental Protocols

The assessment of mucociliary clearance and the effects of pharmacological agents like ambroxol acefylline involve specialized experimental techniques.

Measurement of Mucus Rheology

The viscoelastic properties of mucus are quantified using rheometers.[22] This technique measures the material's response to applied stress or strain.

Methodology: Oscillatory Shear Rheometry

-

Sample Collection: Mucus samples are collected from primary human bronchial epithelium cultures or via bronchoscopy from patients.[23][24]

-

Sample Loading: A small volume of mucus (e.g., 30-50 µL) is carefully placed between the parallel plates of a rheometer.[23][25] The gap between the plates is set to a precise distance (e.g., 50-500 µm).[23][25]

-

Measurement: The instrument applies a small, oscillating strain to the sample across a range of frequencies (e.g., 1 Hz).[23]

-

Data Acquisition: The rheometer measures the resulting stress and the phase shift between the stress and strain.

-

Parameter Calculation: From this data, key viscoelastic parameters are derived:[26]

-

Elastic (Storage) Modulus (G'): Represents the solid-like behavior and the ability of the mucus to store energy.

-

Viscous (Loss) Modulus (G''): Represents the liquid-like behavior and the energy dissipated as heat.

-

Loss Tangent (tan δ): The ratio of G''/G', which indicates whether the material is more solid-like (tan δ < 1) or liquid-like (tan δ > 1).

-

Measurement of Ciliary Beat Frequency (CBF)

CBF is a direct measure of ciliary activity and is typically assessed using high-speed video microscopy.[27]

Methodology: High-Speed Video Analysis

-

Sample Preparation: Ciliated epithelial cells are obtained from mouse tracheae or via bronchoscopic brushing from human subjects.[14][28] The cells are placed in a temperature-controlled (37°C) chamber on a microscope slide.[27][28]

-

Image Acquisition: The beating cilia are observed using a phase-contrast microscope connected to a high-speed camera capable of recording at high frame rates (e.g., >120 frames per second).[27][29]

-

Video Recording: Short video clips of actively beating cilia are recorded.

-

Data Analysis: The recorded videos are analyzed, often using specialized software or manual frame-by-frame counting.

-

Manual Method: The video is played back in slow motion, and an observer counts the number of frames required to complete one full beat cycle. CBF (in Hz) is calculated as (frame rate) / (frames per beat).[27]

-

Automated Method: Software algorithms, often using Fast Fourier Transform (FFT) or optical flow analysis, are applied to the video data to determine the dominant frequency of movement in a selected region of interest.[29][30]

-

Conclusion

Ambroxol acefylline represents a targeted therapeutic strategy for respiratory diseases characterized by impaired mucociliary clearance. Its dual-component nature addresses multiple facets of mucociliary dysfunction. The ambroxol component directly improves mucus rheology by reducing viscosity and enhances mucus transport by stimulating both the frequency and amplitude of ciliary beating through a well-defined Ca²⁺-dependent signaling pathway. Concurrently, the acefylline component enhances the bioavailability of ambroxol and may contribute to improved airway patency. The quantitative data clearly demonstrate ambroxol's ability to favorably modulate the biophysical properties of mucus and the function of ciliated cells. For drug development professionals and researchers, ambroxol acefylline serves as a prime example of a synergistic formulation that effectively targets the complex pathophysiology of mucus hypersecretion and stasis, offering a robust mechanism for restoring airway defense.

References

- 1. Mucociliary clearance - Wikipedia [en.wikipedia.org]

- 2. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Airway Epithelial Differentiation and Mucociliary Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. [Pharmacology of mucociliary transport] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acefylline - Wikipedia [en.wikipedia.org]

- 10. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Acebrophylline? [synapse.patsnap.com]

- 19. Theophylline and mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [Modification of mucociliary clearance by a combination of theophylline with ambroxol and of ambroxol in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]

- 23. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Mucus Microrheology Measured on Human Bronchial Epithelium Culture [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 28. Measurement of frequency of ciliary beats of human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An Automated Measurement of Ciliary Beating Frequency using a Combined Optical Flow and Peak Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

In-Vitro Anti-Inflammatory Mechanisms of Ambroxol Acefylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol acefylline, a molecule combining the mucolytic agent ambroxol with the bronchodilator acefylline, is utilized in the treatment of respiratory disorders. Beyond its established effects on mucus clearance and airway relaxation, emerging in-vitro evidence highlights the significant anti-inflammatory properties of its active moiety, ambroxol. This technical guide provides a comprehensive overview of the in-vitro studies elucidating the anti-inflammatory effects of ambroxol, the active component of ambroxol acefylline. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development in this area. While the anti-inflammatory actions of acebrophylline are attributed to the ambroxol component, this guide focuses on the data available for ambroxol, as specific in-vitro quantitative studies on ambroxol acefylline are limited in the currently available literature.

Quantitative Data on Anti-Inflammatory Effects of Ambroxol In-Vitro

The anti-inflammatory activity of ambroxol has been quantified in various in-vitro models, primarily through the measurement of pro-inflammatory cytokine secretion from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). The following tables summarize the key findings from these studies.

Table 1: Effect of Ambroxol on Pro-Inflammatory Cytokine Secretion in Human Mononuclear Cells

| Cell Type | Inflammatory Stimulus | Ambroxol Concentration | Cytokine | % Reduction (Compared to Stimulated Control) | Reference |

| Peripheral Blood Mononuclear Cells | Phytohaemagglutinin (PHA) | 10 µM | TNF-α | 12 - 37% | [1] |

| 10 µM | IL-2 | 12 - 37% | [1] | ||

| 10 µM | IFN-γ | 12 - 37% | [1] | ||

| 1 µM | TNF-α | 6 - 27% | [1] | ||

| 1 µM | IL-2 | 6 - 27% | [1] | ||

| 1 µM | IFN-γ | 6 - 27% | [1] | ||

| Bronchoalveolar Lavage Cells | Phytohaemagglutinin (PHA) | 10 µM | TNF-α | 12 - 37% | [1] |

| 10 µM | IL-2 | 12 - 37% | [1] | ||

| 10 µM | IFN-γ | 12 - 37% | [1] | ||

| 1 µM | TNF-α | 6 - 27% | [1] | ||

| 1 µM | IL-2 | 6 - 27% | [1] | ||

| 1 µM | IFN-γ | 6 - 27% | [1] | ||

| 0.1 µM | IL-2 | Significant Reduction | [1] |

Table 2: Effect of Ambroxol on Rhinovirus-Induced Cytokine Secretion in Human Tracheal Epithelial Cells

| Cell Type | Inflammatory Stimulus | Ambroxol Concentration | Cytokine | Outcome | Reference |

| Primary Human Tracheal Epithelial Cells | Rhinovirus Type 14 (RV14) | 100 nM | IL-1β | Reduction in concentration | [2] |

| 100 nM | IL-6 | Reduction in concentration | [2] | ||

| 100 nM | IL-8 | Reduction in concentration | [2] |

Experimental Protocols

The following sections detail the general methodologies employed in the in-vitro studies investigating the anti-inflammatory effects of ambroxol.

Cell Culture and Differentiation

-

Cell Lines: Human monocytic cell lines such as THP-1 or murine macrophage cell lines like RAW 264.7 are commonly used. Primary cells, including human peripheral blood mononuclear cells (PBMCs) and bronchoalveolar lavage (BAL) cells, are also utilized for more physiologically relevant studies.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (for THP-1 cells): To induce a macrophage-like phenotype, THP-1 monocytes are often differentiated by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

Induction of Inflammation

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus widely used to mimic bacterial infection in vitro. Typical concentrations range from 100 ng/mL to 1 µg/mL.

-

Stimulation Protocol: After cell culture and, if necessary, differentiation, the culture medium is replaced with fresh medium containing the desired concentration of LPS. The cells are then incubated for a specific period, typically ranging from 4 to 24 hours, to allow for the production and secretion of inflammatory mediators.

Drug Treatment

-

Ambroxol Preparation: Ambroxol hydrochloride is typically dissolved in a suitable solvent, such as sterile water or dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for the experiment.

-

Treatment Protocol: Cells are usually pre-treated with various concentrations of ambroxol for a short period (e.g., 1-2 hours) before the addition of the inflammatory stimulus (e.g., LPS). This allows the drug to exert its effects on the cellular machinery prior to the inflammatory challenge.

Measurement of Inflammatory Markers

-

Cytokine Analysis (ELISA): The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants is most commonly quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Western Blot Analysis: To investigate the effects on signaling pathways, Western blotting is employed. This technique allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of key signaling molecules like IκBα, p65 (NF-κB), p38, ERK, and JNK.

Signaling Pathways and Mechanisms of Action

In-vitro studies suggest that ambroxol exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Ambroxol has been shown to inhibit the activation of the NF-κB pathway.[2] While the precise molecular target of ambroxol within this pathway is not definitively established, evidence suggests that it may interfere with the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Caption: Proposed mechanism of Ambroxol's inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The three main subfamilies of MAPKs are p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). The activation of p38 MAPK, in particular, is strongly associated with the production of pro-inflammatory cytokines.

Studies have suggested that ambroxol's anti-inflammatory effects are also mediated through the modulation of the MAPK pathway. By potentially interfering with the phosphorylation and activation of key kinases in this cascade, ambroxol can suppress the downstream production of inflammatory mediators.

Caption: Postulated modulation of the MAPK signaling pathway by Ambroxol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in-vitro anti-inflammatory effects of ambroxol acefylline.

References

The Influence of Ambroxol Acefylline on Pulmonary Surfactant Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol acefylline, a molecule combining the mucolytic agent ambroxol with the bronchodilator acefylline, has demonstrated a significant impact on the production and regulation of pulmonary surfactant. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of ambroxol acefylline on this critical component of the respiratory system. The evidence suggests a multifaceted mechanism involving the stimulation of both the lipid and protein components of surfactant, primarily driven by the ambroxol moiety. This document synthesizes findings from in vitro, in vivo, and clinical studies to offer a comprehensive resource for the scientific community.

Introduction to Ambroxol Acefylline and Pulmonary Surfactant

Ambroxol acefylline is a combination drug where ambroxol, a secretolytic and secretomotor agent, is the primary active component for stimulating surfactant production. The theophylline-7-acetic acid component of acefylline primarily serves as a carrier, enhancing the bioavailability of ambroxol.[1] Pulmonary surfactant is a complex lipoprotein mixture, predominantly composed of phospholipids and four surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D), that lines the alveolar surface. Its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration and thereby playing a crucial role in lung mechanics and host defense. Deficiencies or dysfunction of pulmonary surfactant are implicated in various respiratory pathologies, including Acute Respiratory Distress Syndrome (ARDS) and Neonatal Respiratory Distress Syndrome (NRDS). Ambroxol's ability to modulate surfactant levels presents a therapeutic avenue for such conditions.[2][3]

Mechanism of Action on Surfactant Production

The therapeutic efficacy of ambroxol acefylline in respiratory diseases is partly attributed to its influence on the synthesis and secretion of pulmonary surfactant.[1] The mechanism is complex, involving effects on both the lipid and protein components of surfactant.

Stimulation of Surfactant Phospholipid Synthesis

Ambroxol has been shown to enhance the synthesis of surfactant phospholipids, particularly phosphatidylcholine (PC), which is the most abundant and functionally critical lipid component. Studies suggest that ambroxol deviates phosphatidylcholine towards surfactant synthesis.[1] In vivo studies in rabbits have demonstrated that ambroxol administration leads to a significant increase in the content of palmitic acid (C16:0), total saturated fatty acids, and total fatty acids within the phosphatidylcholine fraction of respiratory tract fluid.[4] Furthermore, in patients undergoing pulmonary resection, preoperative treatment with ambroxol resulted in an elevation of both disaturated phosphatidylcholine and the overall levels of phosphatidylcholine in lung tissue.[5] One proposed mechanism is the stimulation of choline phosphocytidyltransferase, a key enzyme in the PC synthesis pathway, as evidenced by increased choline incorporation into PC in injured rabbit lungs.[4]

Modulation of Surfactant Protein Expression

Ambroxol exerts a cell-specific modulatory effect on the expression of surfactant proteins.[2] In vivo studies in rats have shown that ambroxol treatment leads to an increase in the protein and mRNA content of SP-C in isolated alveolar type II pneumocytes.[2] Concurrently, there is a significant increase in SP-B in the whole lung tissue, with immunohistochemistry pointing to enhanced SP-B immunoreactivity in Clara cells.[2] Conversely, the levels of SP-A and SP-D have been observed to decrease in the bronchoalveolar lavage (BAL) fluid of ambroxol-treated animals.[2] This differential regulation suggests a targeted mechanism of action rather than a general upregulation of all surfactant components. The increased expression of the hydrophobic proteins SP-B and SP-C is particularly significant, as they are crucial for the surface tension-lowering properties of surfactant.[6]

It is important to note that some in vitro studies using isolated rat alveolar type II cells did not find a direct stimulatory effect of ambroxol on the synthesis and secretion of labeled phosphatidylcholine.[7][8] This suggests that the in vivo effects may be more complex, potentially involving interactions with other cell types or signaling molecules not present in isolated cell culture.

Quantitative Data on Surfactant Component Modulation

The following tables summarize the quantitative findings from key studies investigating the effects of ambroxol on pulmonary surfactant components.

Table 1: In Vivo Effects of Ambroxol on Surfactant Protein Expression in Rats

| Surfactant Protein | Tissue/Fluid | Effect | Reference |

| SP-A | Bronchoalveolar Lavage | Significantly Decreased | [2] |

| SP-B | Whole Lung Tissue | Significantly Increased | [2] |

| SP-C | Isolated Type II Pneumocytes | Increased Protein and mRNA | [2] |

| SP-D | Bronchoalveolar Lavage | Significantly Decreased | [2] |

Table 2: Effects of Ambroxol on Surfactant Phospholipids

| Study Population | Measured Component | Effect | Reference |

| Rabbits | Palmitic Acid (C16:0) in PC | Significantly Increased | [4] |

| Rabbits | Saturated Fatty Acids in PC | Significantly Increased | [4] |

| Rabbits | Total Fatty Acids in PC | Significantly Increased | [4] |

| Human Patients | Disaturated Phosphatidylcholine | Elevated | [5] |

| Human Patients | Total Phosphatidylcholine | Elevated | [5] |

| Human Patients | Palmitic Acid in Phospholipid Fraction | Increased | [5] |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of ambroxol on pulmonary surfactant.

In Vivo Animal Studies (Rat Model)

-

Objective: To analyze the effect of ambroxol on surfactant protein and mRNA expression in different lung compartments.[2]

-

Animal Model: Sprague-Dawley rats.[2]

-

Treatment: Intraperitoneal injection of ambroxol (75 mg/kg body weight) twice daily.[2]

-

Sample Collection: Whole lung tissue, isolated type II pneumocytes, and bronchoalveolar lavage (BAL) fluid were collected.[2]

-

Analytical Methods:

-

RNA Analysis: Competitive RT-PCR and Northern blotting were used to quantify mRNA levels of SP-A, SP-B, SP-C, and SP-D.[2]

-

Protein Analysis: Western immunoblotting was employed to measure the protein amounts of the surfactant proteins.[2]

-

Immunohistochemistry: This technique was used to localize the expression of surfactant proteins within the lung tissue.[2]

-

In Vitro Studies (Isolated Alveolar Type II Cells)

-

Objective: To assess the direct effect of ambroxol on surfactant synthesis and secretion.[7]

-

Cell Model: Isolated alveolar type II cells from rats.[7]

-

Treatment: Cells were incubated with increasing concentrations of ambroxol (10⁻⁸ M to 10⁻⁴ M).[7]

-

Secretion Assay: Measurement of labeled phosphatidylcholine secretion into the culture medium over various time intervals.[7]

-

Synthesis Assay: Analysis of the uptake of ³H-choline and its incorporation into ³H-phosphatidylcholine as an indicator of synthesis.[7]

Clinical Studies (Patients Undergoing Pulmonary Resection)

-

Objective: To study the effect of ambroxol on surfactant lipids in human lung tissue.[5]

-

Study Population: Patients with lung cancer scheduled for pulmonary resection.[5]

-

Treatment: Intravenous administration of ambroxol (1000 mg per day) for 8 days prior to surgery.[5]

-

Sample Analysis: Analysis of phospholipids and higher fatty acids in the resected pulmonary tissue.[5]

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway

While the precise signaling cascades are not fully elucidated, a proposed pathway involves the modulation of phospholipid metabolism and cell-specific gene expression.

Caption: Proposed mechanism of ambroxol acefylline on surfactant production.

Experimental Workflow for In Vivo Analysis

The following diagram illustrates a typical workflow for assessing the in vivo effects of ambroxol acefylline on pulmonary surfactant.

Caption: Experimental workflow for in vivo surfactant analysis.

Conclusion and Implications

The collective evidence strongly indicates that ambroxol acefylline, through its ambroxol component, is a potent stimulator of pulmonary surfactant production. Its dual action on both the phospholipid and protein components, particularly the critical SP-B and SP-C proteins, underscores its therapeutic potential in respiratory diseases characterized by surfactant deficiency or dysfunction. The cell-specific nature of its effects suggests a sophisticated regulatory mechanism that warrants further investigation into the underlying signaling pathways and transcriptional control. For researchers and drug development professionals, these findings highlight ambroxol acefylline as a valuable compound for further study and potential therapeutic application in a range of pulmonary disorders. Future research should aim to delineate the precise molecular targets and signaling cascades to fully harness its therapeutic benefits.

References

- 1. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ambroxol increases the choline but not fatty acid incorporation into lung phospholipids in experimental lung disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of ambroxol on surfactant lipids in patients after resection of pulmonary tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? [frontiersin.org]

- 8. [Effects of ambroxol on pulmonary surfactant--analysis of the fatty acid composition of phosphatidylcholine in the sputum and normal respiratory tract fluid in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Therapeutic Targets of Ambroxol Acefylline in Respiratory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol acefylline, a molecule combining the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilator and anti-inflammatory effects of acefylline, is a widely utilized therapeutic agent for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] While its primary mechanisms of action, including phosphodiesterase inhibition and enhancement of mucociliary clearance, are well-established, emerging research is uncovering novel therapeutic targets and signaling pathways that could expand its clinical utility. This technical guide provides a comprehensive overview of both the established and novel therapeutic avenues of Ambroxol acefylline, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of its molecular interactions. This document is intended to serve as a resource for researchers and drug development professionals exploring the full therapeutic potential of this compound in respiratory diseases.

Introduction

Chronic respiratory diseases, such as COPD and asthma, are characterized by airway inflammation, excessive mucus production, and bronchoconstriction, leading to significant morbidity and mortality worldwide.[1] Ambroxol acefylline is a combination drug designed to address these multifaceted pathological features.[1][2][3] The ambroxol component is a potent mucolytic agent that enhances mucociliary clearance and stimulates the production of pulmonary surfactant.[2][4][5][6] The acefylline component, a xanthine derivative, provides bronchodilation and anti-inflammatory effects.[1] This guide delves into the molecular mechanisms of Ambroxol acefylline, with a particular focus on novel therapeutic targets that are currently under investigation.

Established Mechanisms of Action

The therapeutic efficacy of Ambroxol acefylline in respiratory diseases stems from the synergistic actions of its two components.

Ambroxol Component: Mucoregulation and Anti-inflammatory Effects

Ambroxol, an active N-desmethyl metabolite of bromhexine, is well-known for its secretolytic and secretomotor properties.[7] It works by:

-

Reducing Mucus Viscosity: Ambroxol alters the structure of acidic glycoproteins in bronchial secretions, leading to a reduction in mucus viscosity and adhesivity.[4][5][6]

-

Enhancing Mucociliary Clearance: By thinning the mucus and stimulating ciliary activity, ambroxol significantly improves the transport and removal of mucus from the airways.[2][4][5][6][8] A comparative study showed that a combination of theophylline and ambroxol resulted in a significantly better improvement in mucociliary clearance compared to ambroxol alone.[8]

-

Stimulating Surfactant Production: Ambroxol increases the synthesis and secretion of pulmonary surfactant by type II pneumocytes, which is crucial for reducing surface tension in the alveoli and preventing alveolar collapse.[2][4][5][6][7]

-

Anti-inflammatory and Antioxidant Properties: Ambroxol has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby reducing airway inflammation.[7][9][10][11] It can also suppress the release of histamine from mast cells.[9]

Acefylline Component: Bronchodilation and Anti-inflammatory Effects

Acefylline, a derivative of theophylline, contributes to the therapeutic effects through:

-

Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, acefylline increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation.[2]

-

Adenosine Receptor Antagonism: Acefylline acts as an antagonist at adenosine receptors, which can contribute to its bronchodilatory effects.[1] However, the clinical significance of this action in respiratory therapy is still being evaluated.

-

Anti-inflammatory Actions: By increasing cAMP levels, acefylline can also suppress the function of inflammatory cells and reduce the release of inflammatory mediators.[1][2]

Novel Therapeutic Targets and Signaling Pathways

Recent research has begun to illuminate novel molecular targets for Ambroxol acefylline, suggesting its therapeutic potential extends beyond its established mechanisms.

Modulation of Inflammatory Signaling Pathways

-

Nuclear Factor-kappa B (NF-κB) Pathway: Ambroxol has been shown to interfere with the NF-κB signaling cascade.[12] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition by ambroxol could contribute significantly to the anti-inflammatory effects of the combination drug.

-

Extracellular Signal-Regulated Kinase (Erk) Pathway: Studies have demonstrated that ambroxol can inhibit the Erk signaling pathway.[11][13] The Erk pathway is involved in cell proliferation, differentiation, and inflammation, and its modulation by ambroxol may play a role in reducing airway inflammation and mucus hypersecretion.[11][13]

Autophagy and Lysosomal Function

A growing body of evidence suggests that ambroxol can influence cellular autophagy and lysosomal function.[14][15] Ambroxol acts as a chaperone for the enzyme glucocerebrosidase (GCase), increasing its activity.[15] While this has been primarily studied in the context of neurodegenerative diseases like Parkinson's, the modulation of autophagy and lysosomal pathways could have implications for chronic inflammatory conditions in the lungs, where cellular debris and dysfunctional organelles contribute to the pathology. Ambroxol has been shown to block macroautophagy flux and increase exocytosis in neurons.[14]

Ion Channel Modulation

Ambroxol has been found to be a potent blocker of neuronal voltage-gated sodium (Na+) and calcium (Ca2+) channels.[16] This local anesthetic effect is being explored for its potential in treating pathological cough.[17][18] By blocking these channels in sensory nerve fibers in the airways, ambroxol may reduce the hypersensitivity of the cough reflex that is often associated with respiratory infections.[17]

Quantitative Data

While comprehensive quantitative data for Ambroxol acefylline is still emerging, the following table summarizes key findings from preclinical and clinical studies.

| Parameter | Drug/Component | Value/Effect | Animal Model/Study Population | Reference |

| Mucociliary Clearance | Theophylline + Ambroxol | Significantly better improvement vs. Ambroxol alone | 19 patients with chronic obstructive lung disease | [8] |

| Anti-inflammatory Effect | Ambroxol (90 mg/kg/day) | Significant reduction in lung hemorrhage, edema, and neutrophil infiltration | Murine model of LPS-induced acute lung injury | [19] |

| Sodium Channel Blockade (IC50) | Ambroxol | 35 µM (TTX-resistant Na+ channels) | Rat dorsal root ganglion neurons | [16] |

| Sodium Channel Blockade (IC50) | Ambroxol | 100 µmol/L (TTX-sensitive Na+ channels) | Rat dorsal root ganglion neurons | [16] |

| Glutamate Receptor Blockade (IC50) | Ambroxol | 354 µM (AMPA type) | Not specified | [16] |

| Bioavailability (Oral) | Ambroxol | 79% | Humans | [7] |

| Plasma Protein Binding | Ambroxol | 90% | Humans | [7] |

| Elimination Half-life | Ambroxol | ~10 hours (after IV administration) | Humans | [7] |

| Toxicity (Lethal Dose) | Aminophylline (Theophylline salt) | 250 mg/kg (i.p.) | Rats | [20] |

| Toxicity (Seizure Induction) | Acepifylline (Acefylline piperazine) | No seizures up to 1000 mg/kg (i.p.) | Rats | [20] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for key experiments cited in the literature.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

-

Animal Model: Male C57BL/6 mice.

-

Induction of Injury: Mice are intratracheally instilled with LPS to induce acute lung injury.

-

Treatment: Following LPS instillation, mice receive intraperitoneal injections of either normal saline (control), ambroxol (e.g., 30 or 90 mg/kg per day), or a reference anti-inflammatory drug like dexamethasone.

-

Outcome Measures:

-

Lung Morphology: Lungs are harvested, fixed, and stained (e.g., with hematoxylin and eosin) for histological analysis of lung hemorrhage, edema, exudation, and neutrophil infiltration. A total lung injury score is calculated.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and protein concentration as a marker of vascular permeability.

-

-

Reference: Adapted from studies on the anti-inflammatory effects of ambroxol in murine models.[19]

Measurement of Mucociliary Clearance

-

Study Population: Patients with chronic obstructive lung disease.

-

Methodology: A controlled, randomized, double-blind study design is employed.

-

Procedure:

-

Wash-out Period: Patients undergo a 5-day wash-out period from their regular medications.

-

Treatment: Patients are randomly assigned to receive either a combination of theophylline and ambroxol or ambroxol alone for a specified period (e.g., 5 days).

-

Measurement: Mucociliary clearance is assessed using techniques such as radioaerosol tracing, where the clearance of inhaled radioactive particles from the lungs is monitored over time. Lung function tests are also performed.

-

-

Reference: Based on a clinical trial investigating the effects of a theophylline-ambroxol combination on mucociliary clearance.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes can aid in understanding the mechanisms of Ambroxol acefylline.

Caption: Established Mechanisms of Ambroxol Acefylline.

Caption: Novel Therapeutic Targets of Ambroxol.

References

- 1. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acebrophylline? [synapse.patsnap.com]

- 3. Acebrophylline + Ambroxol - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 4. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. monaldi-archives.org [monaldi-archives.org]

- 6. monaldi-archives.org [monaldi-archives.org]

- 7. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Modification of mucociliary clearance by a combination of theophylline with ambroxol and of ambroxol in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiinflammatory properties of ambroxol. | Semantic Scholar [semanticscholar.org]

- 10. Ambroxol … more than an expectorant The benefit of using ambroxol in chronic respiratory diseases? [pneumon.org]

- 11. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polypharmacology of ambroxol in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]